molecular formula C14H12BrFN2O2S B6356318 N'-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 1303005-85-7

N'-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6356318
CAS No.: 1303005-85-7
M. Wt: 371.23 g/mol
InChI Key: MYGPWMJAZOORNS-MFOYZWKCSA-N
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Description

N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzylidene group substituted with bromine and fluorine atoms, along with a sulfonohydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Chemical Reactions Analysis

N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The bromine and fluorine atoms in the benzylidene group can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: It may be used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfonohydrazide moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide include:

    N’-(5-Bromo-2-fluorobenzylidene)-2-thiophenecarbohydrazide: This compound features a thiophene ring instead of a methylbenzenesulfonohydrazide moiety, leading to different chemical and biological properties.

    N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide:

The uniqueness of N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(Z)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2S/c1-10-2-5-13(6-3-10)21(19,20)18-17-9-11-8-12(15)4-7-14(11)16/h2-9,18H,1H3/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGPWMJAZOORNS-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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